1-(chloromethyl)-5-isopropyl-3-(thiophen-3-yl)-1H-pyrazole
Overview
Description
1-(chloromethyl)-5-isopropyl-3-(thiophen-3-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C11H13ClN2S and its molecular weight is 240.75 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of biological targets, contributing to their diverse range of effects .
Mode of Action
Thiophene derivatives are known to undergo various types of reactions, including nucleophilic, electrophilic, and radical reactions, leading to substitution on the thiophene ring . These reactions can alter the compound’s interaction with its targets, resulting in different biological effects .
Biochemical Pathways
Thiophene derivatives have been reported to have a wide range of applications, including pharmaceutical and optoelectronic properties . They can influence various biochemical pathways, depending on their specific structure and the nature of their targets .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Properties
IUPAC Name |
1-(chloromethyl)-5-propan-2-yl-3-thiophen-3-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2S/c1-8(2)11-5-10(13-14(11)7-12)9-3-4-15-6-9/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDNLDBLWOBYJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1CCl)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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